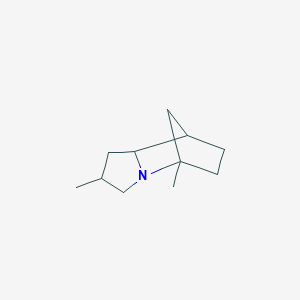![molecular formula C16H24N2 B13099969 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine CAS No. 88327-73-5](/img/structure/B13099969.png)
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of a broader class of pyrido[1,2-a]pyrazine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine can be achieved through various methods. One efficient method involves a one-pot multicomponent reaction between cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize costs. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential to interact with various biological targets, including enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the reuptake of 5-hydroxytryptamine (serotonin), a neurotransmitter that plays a key role in mood regulation. This inhibition increases the concentration of serotonin in the synaptic cleft, thereby enhancing its signaling and potentially alleviating symptoms of depression and anxiety .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine include other pyrido[1,2-a]pyrazine derivatives, such as:
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Pyrazinoquinoline derivatives: These compounds contain a pyrazine ring fused to a quinoline ring and are known for their anticonvulsant and antidepressant properties.
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the unique biological activities it exhibits. Its ability to inhibit serotonin reuptake makes it a promising candidate for the treatment of central nervous system disorders, distinguishing it from other related compounds .
Propiedades
Número CAS |
88327-73-5 |
|---|---|
Fórmula molecular |
C16H24N2 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)9-11-17-12-13-18-10-5-4-8-16(18)14-17/h1-3,6-7,16H,4-5,8-14H2 |
Clave InChI |
TUQZTNOEHNENSC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCN(CC2C1)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
